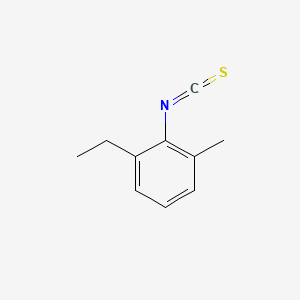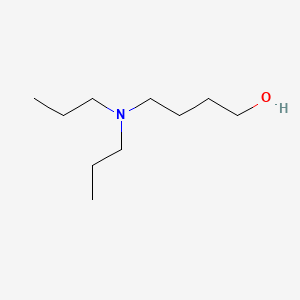
(Cyanomethyl)triphenylphosphonium chloride
Descripción general
Descripción
(Cyanomethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C20H17ClNP . It is a white solid that is hygroscopic .
Molecular Structure Analysis
The molecular weight of this compound is 337.79 g/mol . The InChI Key is ARPLQAMUUDIHIT-UHFFFAOYSA-M . The SMILES string is [Cl-].N#CC [P+] (C1=CC=CC=C1) (C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
This compound is involved in condensation reactions, Wittig reactions, and the synthesis of phosphonium-iodonium ylides . It is also used in the preparation of α,β-unsaturated esters, amides, and nitriles .Physical And Chemical Properties Analysis
This compound is a white powder or crystal . It has a melting point of approximately 270°C (decomposition) . It is hygroscopic .Aplicaciones Científicas De Investigación
Building Blocks for Bioactive Metal Complexes
Research highlights the use of (cyanomethyl)triphenylphosphonium chloride in the formation of bioactive Group 11 metal complexes, notably gold and silver. These complexes display significant cytotoxic activity against certain cancer cell lines, indicating potential for developing anticancer agents (Johnson, Marzo, & Gimeno, 2018).
Versatile Reagent in Chemical Processes
The compound serves as a versatile reagent in various chemical processes, such as chlorination and dehydration, highlighting its importance in synthetic chemistry (Appel, 1975).
Reactivity with Epichlorohydrin
In a study exploring the reactivity with epichlorohydrin, the formation of a unique heterocyclic phosphonium salt was observed, demonstrating its potential in creating novel chemical structures (Mannu et al., 2021).
Synthesis of Bis(ylide) Metal Complexes
This compound is utilized in the synthesis of bis(ylide) metal complexes, particularly with IVA-group metals like lead, tin, and germanium. These complexes exhibit unique bonding and structural properties (Yamamoto, 1982).
Safety and Hazards
(Cyanomethyl)triphenylphosphonium chloride is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .
Mecanismo De Acción
Target of Action
(Cyanomethyl)triphenylphosphonium chloride is a reactant involved in various chemical reactions such as condensation reactions, Wittig reactions, synthesis of phosphonium-iodonium ylides, and the preparation of α,β-unsaturated esters, amides, and nitriles . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
This compound interacts with its targets by participating in chemical reactions. It plays a crucial role in the formation of carbon-carbon (C-C) bonds . The compound’s interaction with its targets leads to the formation of new chemical compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of phosphonium-iodonium ylides and the preparation of α,β-unsaturated esters, amides, and nitriles . The downstream effects of these pathways include the formation of new chemical compounds.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new chemical compounds. These compounds are the result of the chemical reactions that this compound participates in .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the compound’s melting point is 275 °C (dec.) (lit.) , indicating that it is stable under high temperatures.
Análisis Bioquímico
Biochemical Properties
(Cyanomethyl)triphenylphosphonium chloride plays a significant role in biochemical reactions, particularly in condensation and Wittig reactions . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through its phosphonium group, which can form stable ylides. These ylides are crucial intermediates in the synthesis of complex organic molecules. The compound’s ability to participate in these reactions makes it a valuable tool in biochemical research and organic synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The phosphonium group in this compound is particularly important for its activity, as it can form stable ylides that participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and other adverse outcomes . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. The compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes. This modulation can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.
Propiedades
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLQAMUUDIHIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962997 | |
| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4336-70-3 | |
| Record name | Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4336-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyanomethyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004336703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyanomethyl)triphenylphosphonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyanomethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L55T65L7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of (Cyanomethyl)triphenylphosphonium chloride and how does it interact with other molecules?
A1: this compound (C20H17NP+·Cl−) exhibits a slightly distorted tetrahedral geometry around the central phosphorus atom []. This structure facilitates interactions with other molecules through various non-covalent bonds. For instance, in its crystal structure, this compound molecules are linked together via C—H⋯N and C—H⋯Cl hydrogen bonds []. Additionally, π–π stacking interactions are observed between the phenyl rings, with a centroid–centroid distance of 3.702 (3) Å []. These structural features and intermolecular interactions are crucial for understanding its reactivity and applications in organic synthesis.
Q2: How does this compound participate in reactions with 3-(2-Thienyl)acrylonitriles?
A2: this compound acts as a valuable reagent in reactions with 3-(2-Thienyl)acrylonitriles, leading to the formation of cyclopropane derivatives []. Under phase-transfer catalysis conditions, it reacts with Ethyl 3-(2-thienyl)acrylocyanoacetate to yield a cyclopropane product []. Interestingly, its reactivity can differ depending on the specific 3-(2-Thienyl)acrylonitrile used. For example, with 3-(2-Thienyl)acrylonitrile, a new ylide is formed along with a propene derivative []. This highlights the versatility of this compound in generating diverse chemical structures through different reaction pathways.
Q3: Beyond organic synthesis, are there any other applications for this compound and its derivatives?
A3: Yes, this compound serves as a precursor for synthesizing various metal complexes with potential biological activity []. For example, it can be used to create gold(I), gold(III), silver, and copper complexes containing the (triphenylphosphonio)cyanomethanide ylide ligand []. These metal complexes have shown promising in vitro cytotoxic activity against the A549 human lung carcinoma cell line, suggesting potential applications in anticancer drug development []. The structural diversity of these complexes, influenced by the metal ion and other ligands, allows for the exploration of structure-activity relationships and the fine-tuning of their biological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



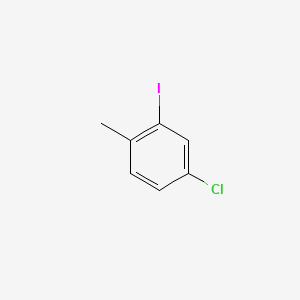


![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
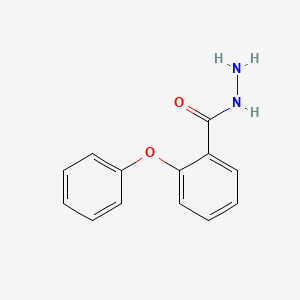
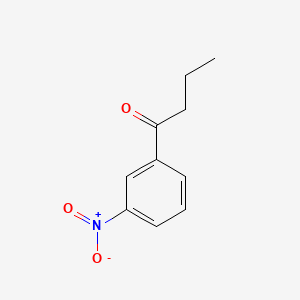

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)



